N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide compound known for its potential therapeutic activities. The sulfonamide class includes various molecules with significant biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. These compounds' activities are attributed to their unique structural features, enabling them to interact with biological targets.
Synthesis Analysis
The synthesis of sulfonamide compounds, including this compound derivatives, often involves coupling aniline derivatives with sulfonyl chlorides in basic aqueous media or other suitable conditions. For example, the synthesis of related sulfonamide compounds was achieved by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides, followed by reactions with electrophiles at room temperature to introduce different substituents and achieve desired structural variations (Aziz‐ur‐Rehman et al., 2013).
Molecular Structure Analysis
Structural characterizations of sulfonamide compounds are typically conducted using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. These techniques allow for the determination of the molecular structure, including the confirmation of the sulfonamide linkage and other functional groups' positions. For instance, the structure of a closely related sulfonamide compound was confirmed based on IR, 1H-NMR, 13C-NMR, and mass spectral data, underscoring the importance of these analytical methods in understanding the molecular structure (Hayun et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-13-5-3-2-4-12(13)16-22(17,18)11-6-7-14-15(10-11)21-9-8-20-14/h2-7,10,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURZPLYTYNDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326353 |
Source
|
Record name | N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727446 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
461448-37-3 |
Source
|
Record name | N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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